Cdk8-IN-1

Vue d'ensemble

Description

CDK8-IN-1 est un inhibiteur de petite molécule ciblant spécifiquement la kinase dépendante des cyclines 8 (CDK8). La kinase dépendante des cyclines 8 est un membre de la famille des kinases dépendantes des cyclines, qui joue un rôle crucial dans la régulation de la transcription en phosphorylant les facteurs de transcription et d’autres protéines impliquées dans le processus de transcription. This compound a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer, en modulant l’expression des gènes et les voies de signalisation cellulaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de CDK8-IN-1 implique généralement plusieurs étapes, notamment la formation d’intermédiaires clés et leur fonctionnalisation ultérieure. La voie de synthèse peut inclure les étapes suivantes :

Formation de la structure de base : La structure de base de this compound est synthétisée par une série de réactions de condensation et de cyclisation.

Fonctionnalisation : La structure de base est ensuite fonctionnalisée avec divers substituants afin d’améliorer son activité inhibitrice et sa sélectivité envers la kinase dépendante des cyclines 8.

Purification : Le composé final est purifié en utilisant des techniques telles que la chromatographie sur colonne et la recristallisation pour obtenir un produit de haute pureté.

Méthodes de production industrielle

La production industrielle de this compound implique une mise à l’échelle de la voie de synthèse pour produire le composé en grandes quantités. Cela peut inclure l’optimisation des conditions de réaction, l’utilisation de catalyseurs efficaces et l’emploi de réacteurs à écoulement continu pour améliorer le rendement et réduire les coûts de production .

Analyse Des Réactions Chimiques

Types de réactions

CDK8-IN-1 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d’oxydation, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites ayant des propriétés chimiques différentes.

Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels spécifiques par d’autres substituants, modifiant l’activité et la sélectivité du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les oxydants (par exemple, le peroxyde d’hydrogène), les réducteurs (par exemple, le borohydrure de sodium) et divers nucléophiles pour les réactions de substitution. Les conditions de réaction telles que la température, le solvant et le pH sont optimisées pour obtenir les transformations souhaitées .

Produits majeurs

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués de this compound, chacun ayant des propriétés chimiques et biologiques distinctes .

Applications de la recherche scientifique

This compound a une large gamme d’applications de recherche scientifique, notamment :

Recherche sur le cancer : This compound est largement étudié pour son potentiel à inhiber la prolifération des cellules cancéreuses et à induire l’apoptose en modulant la régulation transcriptionnelle et les voies de signalisation.

Découverte de médicaments : Le composé sert d’outil précieux dans la découverte de médicaments, aidant les chercheurs à identifier de nouvelles cibles thérapeutiques et à développer de nouveaux traitements contre le cancer.

Applications De Recherche Scientifique

CDK8-IN-1 has a wide range of scientific research applications, including:

Mécanisme D'action

CDK8-IN-1 exerce ses effets en inhibant spécifiquement l’activité de la kinase dépendante des cyclines 8. La kinase dépendante des cyclines 8 est un composant clé du complexe médiateur, qui régule la transcription en phosphorylant les facteurs de transcription et d’autres protéines impliquées dans le processus de transcription. En inhibant la kinase dépendante des cyclines 8, this compound module l’expression des gènes et perturbe les voies de signalisation cellulaires, conduisant à l’inhibition de la prolifération des cellules cancéreuses et à l’induction de l’apoptose .

Comparaison Avec Des Composés Similaires

CDK8-IN-1 est comparé à d’autres inhibiteurs de kinases dépendantes des cyclines, tels que :

CDK8-IN-2 : Un autre inhibiteur ciblant la kinase dépendante des cyclines 8 avec un mécanisme d’action similaire, mais une structure chimique différente.

CDK19-IN-1 : Un inhibiteur ciblant la kinase dépendante des cyclines 19, une kinase étroitement apparentée ayant des fonctions qui se chevauchent.

Flavopiridol : Un inhibiteur à large spectre des kinases dépendantes des cyclines ayant une activité contre plusieurs kinases dépendantes des cyclines, y compris la kinase dépendante des cyclines 8.

This compound est unique en raison de sa haute sélectivité et de sa puissance envers la kinase dépendante des cyclines 8, ce qui en fait un outil précieux pour étudier le rôle spécifique de la kinase dépendante des cyclines 8 dans divers processus biologiques et son potentiel comme cible thérapeutique .

Propriétés

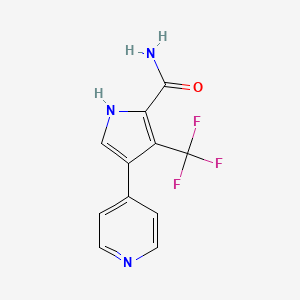

IUPAC Name |

4-pyridin-4-yl-3-(trifluoromethyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O/c12-11(13,14)8-7(5-17-9(8)10(15)18)6-1-3-16-4-2-6/h1-5,17H,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTPHHQXNCHBCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CNC(=C2C(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

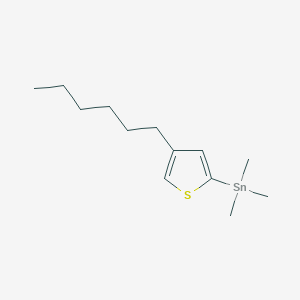

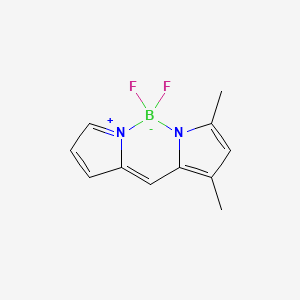

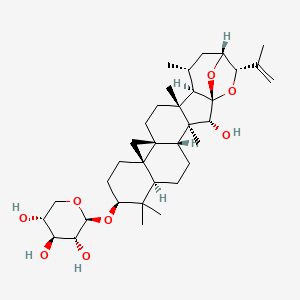

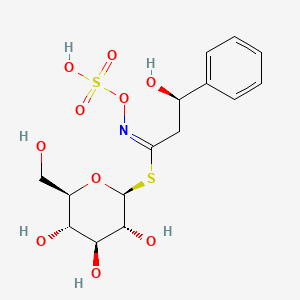

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B3028053.png)

![tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate](/img/structure/B3028054.png)

![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/structure/B3028056.png)

![1-oxa-7-azaspiro[3.5]nonane;oxalic acid](/img/structure/B3028059.png)